

Palau'Chlor: A Technical Guide to Synthesis, Characterization, and Application

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Compound of Interest

Compound Name: Palau'Chlor

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Palau'Chlor** (2-chloro-1,3-bis(methoxycarbonyl)guanidine or CBMG), a powerful and selective electrophilic chlorinating reagent. Inspired by the biosynthesis of the marine alkaloid palau'amine, **Palau'Chlor** has emerged as a versatile tool in organic synthesis, offering a practical and often superior alternative to traditional chlorinating agents. This document details its synthesis, structural characterization, and provides experimental protocols for its application in the chlorination of diverse molecular scaffolds.

Introduction

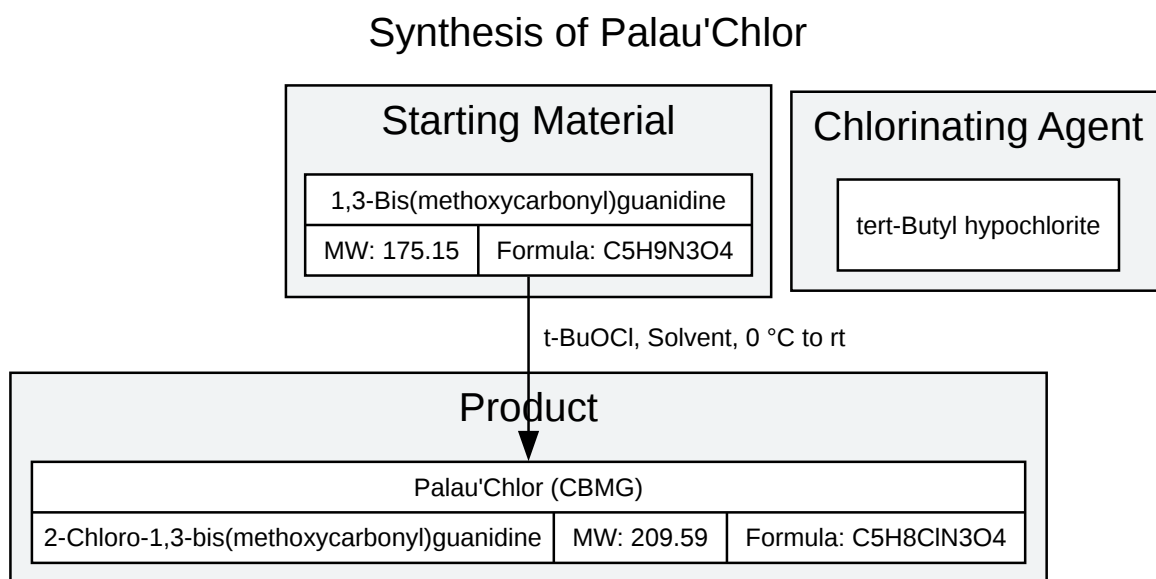
Aryl and heteroaryl chlorides are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.^{[1][2]} They serve not only to modulate the electronic and biological properties of a molecule but also act as versatile handles for further functionalization through cross-coupling reactions.^{[1][2][3]} The invention of **Palau'Chlor** stemmed from mechanistic studies of a key chlorospirocyclization step in the total synthesis of palau'amine.^{[1][2]} This guanidine-based reagent offers a unique combination of high reactivity, operational simplicity, and enhanced safety compared to more aggressive reagents like sulfonyl chloride or chlorine gas.^{[1][4]} Marketed by Sigma-Aldrich, **Palau'Chlor** is a bench-stable, free-flowing powder, facilitating its broad application in academic and industrial research.^[1]

Synthesis of Palau'Chlor

The synthesis of **Palau'Chlor** is efficient, utilizing cost-effective starting materials. The key transformation is the N-chlorination of 1,3-bis(methoxycarbonyl)guanidine.

Synthesis Pathway

The synthesis begins with the readily available 1,3-bis(methoxycarbonyl)guanidine, which is then chlorinated to yield the final product, **Palau'Chlor**.



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Caption: Synthetic route to **Palau'Chlor** (CBMG).

Experimental Protocol: Synthesis of Palau'Chlor

The following is a representative protocol based on the original disclosure.

Materials:

- 1,3-Bis(methoxycarbonyl)guanidine
- tert-Butyl hypochlorite (t-BuOCl)
- Anhydrous solvent (e.g., Chloroform or Dichloromethane)

- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a stirred solution of 1,3-bis(methoxycarbonyl)guanidine (1.0 equiv) in an anhydrous solvent under an inert atmosphere at 0 °C, add tert-butyl hypochlorite (1.0-1.1 equiv) dropwise.
- Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC or LC-MS.
- Upon completion, the solvent is removed under reduced pressure.
- The resulting solid is triturated with a suitable solvent (e.g., diethyl ether or pentane) to remove soluble byproducts.
- The solid product is collected by filtration, washed with cold solvent, and dried under vacuum to afford **Palau'Chlor** as a white, free-flowing powder.

Structural Characterization

Palau'Chlor has been thoroughly characterized using a variety of analytical techniques. It is an air-stable and bench-stable powder.^{[1][2]}

Physical and Spectroscopic Data

Property	Value
Chemical Name	2-Chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG)
Molecular Formula	C ₅ H ₈ ClN ₃ O ₄
Molecular Weight	209.59 g/mol
Appearance	White to light yellow powder/crystal
Melting Point	115-120 °C
Solubility	Soluble in CH ₂ Cl ₂ and CHCl ₃ ; partially soluble in acetonitrile and DMSO; insoluble in alcohols.[5]
¹ H NMR (CDCl ₃)	Data available in the supporting information of the primary literature.
¹³ C NMR (CDCl ₃)	Data available in the supporting information of the primary literature.
X-ray Crystallography	Crystal structure has been determined.[1]

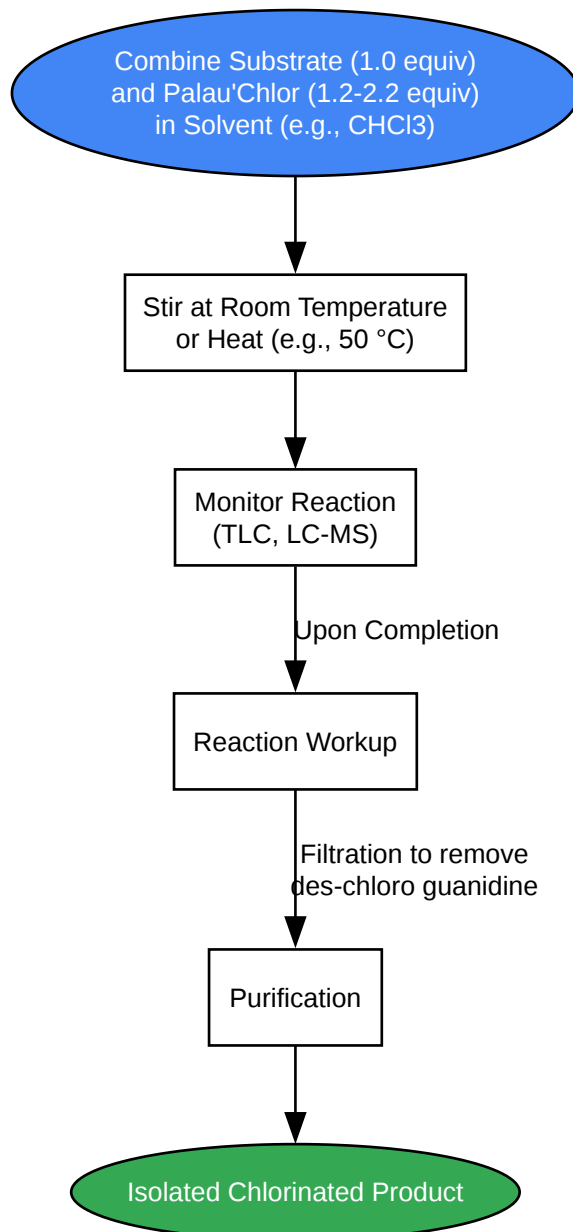
Application in Electrophilic Chlorination

Palau'Chlor has proven to be a premier reagent for the electrophilic chlorination of a wide array of substrates, often demonstrating superior reactivity and selectivity compared to N-chlorosuccinimide (NCS).[1][3] It is particularly effective for nitrogen-containing heterocycles, electron-rich arenes, conjugated π -systems, and silyl enol ethers.[1]

General Experimental Workflow

The operational simplicity of chlorination reactions using **Palau'Chlor** is one of its key advantages.

General Workflow for Chlorination with Palau'Chlor



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Caption: Standard workflow for electrophilic chlorination.

Experimental Protocol: General Procedure for Heteroaromatic Chlorination

Materials:

- Heteroaromatic substrate
- **Palau'Chlor** (CBMG)
- Solvent (e.g., Chloroform, Acetonitrile)

Procedure:

- To a solution of the heteroaromatic substrate (1.0 equiv) in the chosen solvent (e.g., CHCl_3 , 0.1 M), add **Palau'Chlor** (1.2 equiv).^[1]
- Stir the reaction mixture at room temperature. Reaction times can vary from 30 minutes to 12 hours depending on the substrate's reactivity.^[1] For less reactive substrates, heating (e.g., to 50 °C) or using a higher equivalence of **Palau'Chlor** (e.g., 2.2 equiv) may be necessary.^[1]
- Monitor the progress of the reaction by TLC or LC-MS.
- Upon completion, the reaction mixture can often be purified by direct filtration to remove the insoluble des-chloro guanidine byproduct.
- The filtrate is concentrated under reduced pressure.
- If necessary, further purification can be achieved by column chromatography on silica gel to yield the pure chlorinated product.

Reactivity and Selectivity Profile

The following tables summarize the performance of **Palau'Chlor** in the chlorination of various substrates, highlighting its efficacy, particularly in comparison to NCS.

Table 1: Chlorination of Heteroaromatic Substrates^[1]

Substrate (Product Number)	Time (h)	Palau'Chlor Yield (%)	NCS Yield (%)
Clotrimazole (11)	2	95	0
2-Phenylimidazole (12)	12	80	25
Pyrrole (13)	0.5	85	52
2-(Trichloroacetyl)pyrrole (16)	12	75	10
Imidazo[1,2-a]pyrazine (19)	1	92	5
Indole (21)	0.5	99	85
7-Azaindole (26)	12	75	10
Caffeine (29)	12	80	45
Conditions: Substrate (1.0 equiv), Chlorinating Agent (1.2 equiv), CHCl ₃ (0.1 M), room temperature, unless otherwise specified.			

Table 2: Chlorination of Non-Heteroaromatic Substrates^[1]

Substrate (Product Number)	Conditions	Palau'Chlor Yield (%)	NCS Yield (%)
Benzenesulfonamide (30)	rt, 12 h	99	0
1-(Trimethylsilyloxy)cyclohexene (32)	rt, 1 h	85	45
Rotenone (34)	rt, 12 h	50	0
Anisole (36)	+ TFA, 60 °C, 12 h	74 (12:1 p:o)	20 (3:1 p:o)
Anisole (36)	+ HCl, 60 °C, 12 h	99 (32:1 p:o)	-
Conditions are substrate-specific; p:o refers to the para:ortho regioisomeric ratio.			

Conclusion

Palau'Chlor is a highly effective, selective, and practical electrophilic chlorinating reagent that has demonstrated broad utility across a range of substrate classes. Its invention, inspired by natural product synthesis, has provided a valuable tool for chemists in drug discovery and development. The operational simplicity, high yields, and favorable safety profile of **Palau'Chlor** position it as a superior alternative to many classical chlorinating agents, facilitating the synthesis of complex chlorinated molecules.

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